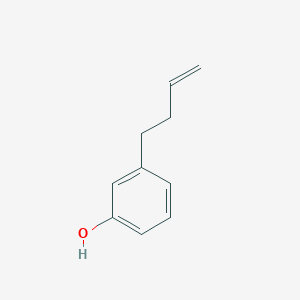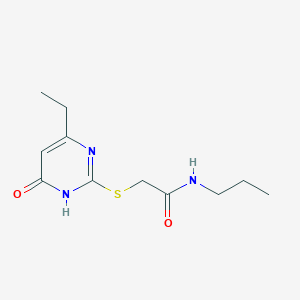
3-(But-3-enyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-enyl)phenol is an organic compound with the molecular formula C10H12O. It consists of a phenol group substituted with a but-3-enyl group at the third position.
作用機序
Target of Action
Phenolic compounds, which include 3-(but-3-enyl)phenol, are known to interact with proteins, altering their structure and properties . These interactions can lead to various physiological actions and activities that are important in the food industry .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their structure and properties. Phenolic compounds can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
Phenolic compounds are known to play a role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound may influence a range of biochemical pathways.
Pharmacokinetics
It is known that the adme properties of phenolic compounds are strongly influenced by their physicochemical parameters . These properties can affect the bioavailability of the compound, which is crucial for its biological activity.
Result of Action
The interaction of phenolic compounds with proteins can lead to changes in their structure and properties, which can have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of phenolic compounds, their molecular weight and structure, ions/cofactors, and conditions of the system can determine the precipitation or solubilization of the complex, affecting their nutritional and functional properties as well as their bioactivities . Furthermore, genetic, environmental, and agronomic factors can modify the concentration of phenolic compounds in plants .
生化学分析
Biochemical Properties
3-(But-3-enyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways . Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of hydroxylated derivatives .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can activate the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of genes involved in inflammation and immune responses . Furthermore, it can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance . The compound’s effects on cellular metabolism include alterations in glycolytic and oxidative phosphorylation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, it can bind to specific receptors and enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins . This inhibition can result in anti-inflammatory effects. Additionally, the compound can induce changes in gene expression by modulating transcription factors such as NF-κB and nuclear factor erythroid 2-related factor 2 (Nrf2) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Over time, the degradation products may exhibit different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites . These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, leading to their excretion from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Additionally, this compound can accumulate in the mitochondria, influencing mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
3-(But-3-enyl)phenol can be synthesized through several methods. One common approach involves the olefin metathesis reaction of cardanol, a natural precursor derived from cashew nut shell liquid. The olefin metathesis reaction is typically carried out using Grubbs catalysts in the presence of solvents like dichloromethane or 2-methyl tetrahydrofuran . The reaction conditions, such as temperature and catalyst concentration, are optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the vacuum distillation of roasted cashew nut shell liquid to obtain cardanol. The cardanol is then subjected to olefin metathesis to produce the desired compound. This method is environmentally friendly and utilizes renewable resources, making it a sustainable option for large-scale production .
化学反応の分析
Types of Reactions
3-(But-3-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the but-3-enyl group can be reduced to form saturated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted phenols, depending on the specific reaction conditions.
科学的研究の応用
3-(But-3-enyl)phenol has several scientific research applications:
類似化合物との比較
Similar Compounds
- 3-(Pentadeca-8-enyl)phenol
- 3-(Pentadeca-8,11-dienyl)phenol
- 3-(Pentadeca-8,11,14-trienyl)phenol
Uniqueness
3-(But-3-enyl)phenol is unique due to its specific but-3-enyl substitution, which imparts distinct chemical properties compared to other similar compounds. Its relatively simple structure allows for easier manipulation in synthetic chemistry, making it a valuable intermediate for various applications .
特性
IUPAC Name |
3-but-3-enylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8,11H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDVHTRHORWDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propan-2-yl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2963141.png)
![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2963147.png)
![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)



![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2963154.png)


![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)
![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
